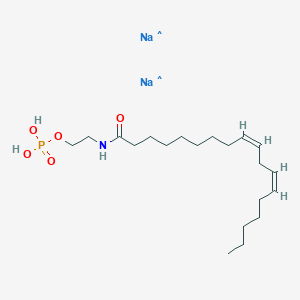

磷脂酰亚油酰乙醇酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Linoleoyl ethanolamide phosphate is an intermediate in the biosynthesis of linoleoyl ethanolamide that can be generated through phospholipase C-mediated hydrolysis of N-acylphosphatidylethanolamine. Linoleoyl ethanolamide phosphate, along with other endogenous N-acylethanolamines, is thought to play a role in the regulation of food intake by selective prolongation of feeding latency and post-meal interval.

phospho-Linoleoyl ethanolamide(LEA) is an intermediate in the biosynthesis of LEA that can be generated through phospholipase C-mediated hydrolysis of N-acylphosphatidylethanolamine. LEA, along with other endogenous N-acylethanolamines, is thought to play a role in the regulation of food intake by selective prolongation of feeding latency and post-meal interval.

科学研究应用

食用油中的营养价值

磷脂酰亚油酰乙醇酰胺是食用植物油中发现的六种脂肪酸酰胺(FAA)之一 . 这些FAA的存在,包括磷脂酰亚油酰乙醇酰胺,有助于这些油的营养价值 . 研究发现,磷脂酰亚油酰乙醇酰胺的浓度在未脱色的豆油中最高 .

生理活性

磷脂酰亚油酰乙醇酰胺作为一种FAA,表现出各种生理活性 . 这些活性包括睡眠诱导、镇痛、抗焦虑、抗惊厥和抗癫痫活性、神经保护以及促进脂肪水解和减肥 .

疼痛、食物摄入和血糖水平的调节

据报道,磷脂酰亚油酰乙醇酰胺可以调节疼痛、食物摄入和血糖水平 . 这使其成为疼痛管理、饮食控制和糖尿病治疗研究的潜在目标。

睡眠诱导中的作用

磷脂酰亚油酰乙醇酰胺在睡眠诱导中起着关键作用 . 这表明它在开发助眠药或治疗睡眠障碍的药物方面的潜在用途。

抗癌特性

据报道,磷脂酰亚油酰乙醇酰胺可以抑制人体癌细胞的迁移 . 这表明它在癌症治疗研究中的潜在用途。

在表面活性剂和润滑剂中的应用

磷脂酰亚油酰乙醇酰胺作为一种脂肪酸乙醇酰胺,是重要的非离子表面活性剂类别 . 它们被广泛用作润滑剂、表面活性剂、洗涤剂和化妆品

作用机制

Target of Action

Phospho-Linoleoyl Ethanolamide (phospho-LEA) is an intermediate in the biosynthesis of linoleoyl ethanolamide . It is thought to regulate food intake by selectively prolonging feeding latency and post-meal interval . The primary targets of phospho-LEA are the CB1 and CB2 receptors , which are part of the endocannabinoid system . These receptors play a crucial role in various physiological processes, including appetite regulation and pain sensation .

Mode of Action

Phospho-LEA interacts with its targets, the CB1 and CB2 receptors, through a mechanism similar to other endocannabinoids . It binds to these receptors and triggers a series of intracellular events, leading to the observed physiological effects . The exact details of this interaction and the resulting changes are still under investigation.

Biochemical Pathways

Phospho-LEA is an intermediate in the biosynthesis of linoleoyl ethanolamide, generated through phospholipase C-mediated hydrolysis of N-acylphosphatidylethanolamine . This pathway is part of the larger endocannabinoid system, which plays a crucial role in various physiological processes .

Result of Action

The molecular and cellular effects of phospho-LEA’s action are primarily related to its role in regulating food intake . By selectively prolonging feeding latency and post-meal interval, phospho-LEA can influence energy homeostasis . Additionally, it may have other effects due to its interaction with the endocannabinoid system .

生化分析

Biochemical Properties

Phospho-Linoleoyl Ethanolamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can be generated through phospholipase C-mediated hydrolysis of N-acylphosphatidylethanolamine .

Cellular Effects

Phospho-Linoleoyl Ethanolamide has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, Phospho-Linoleoyl Ethanolamide exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Phospho-Linoleoyl Ethanolamide change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Metabolic Pathways

Phospho-Linoleoyl Ethanolamide is involved in several metabolic pathways. It interacts with enzymes or cofactors, and it may also affect metabolic flux or metabolite levels .

Transport and Distribution

Phospho-Linoleoyl Ethanolamide is transported and distributed within cells and tissues. It may interact with transporters or binding proteins, and it may also affect its localization or accumulation .

属性

InChI |

InChI=1S/C20H38NO5P.2Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(22)21-18-19-26-27(23,24)25;;/h6-7,9-10H,2-5,8,11-19H2,1H3,(H,21,22)(H2,23,24,25);;/b7-6-,10-9-;; |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRQCOAVPHQCYQI-JFHYDWJLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)NCCOP(=O)(O)O.[Na].[Na] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\CCCCCCCC(=O)NCCOP(=O)(O)O.[Na].[Na] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H38NNa2O5P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(3-Nitrophenyl)-1,4-diazaspiro[4.4]nonan-2-one](/img/structure/B594107.png)

![N-[(1,4-Dimethylpiperazin-2-YL)methyl]acetamide](/img/structure/B594123.png)